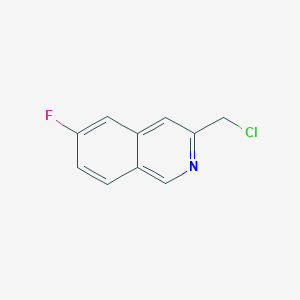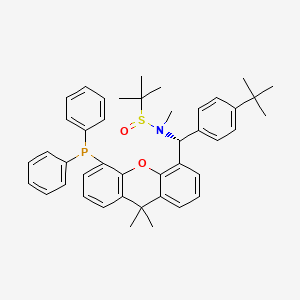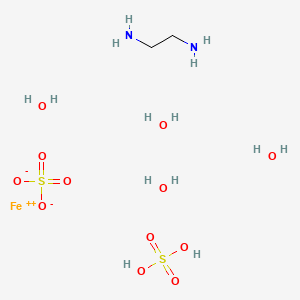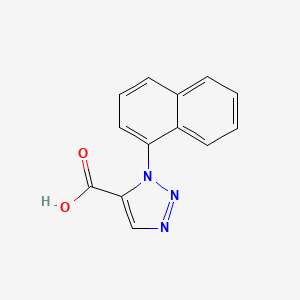
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that features a naphthalene ring fused to a triazole ring with a carboxylic acid functional group
准备方法
The synthesis of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne
Naphthalene Derivative Introduction: The naphthalene moiety can be introduced through various coupling reactions, such as Suzuki or Sonogashira coupling, where a naphthalene derivative is coupled with a suitable halide or boronic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the naphthalene ring is substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylic acid: Features a different triazole ring structure, leading to variations in chemical and biological properties.
Naphthalene-1-carboxylic acid: Lacks the triazole ring, resulting in different reactivity and applications.
属性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
3-naphthalen-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,17,18) |
InChI 键 |
HXDYOQZXDHBZEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


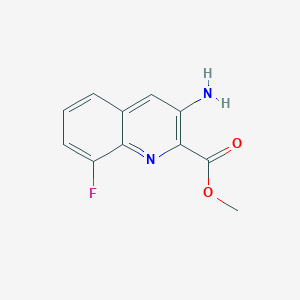
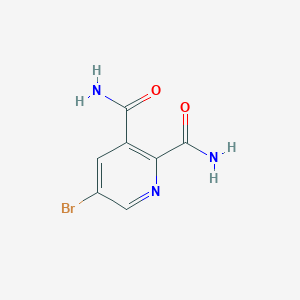
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
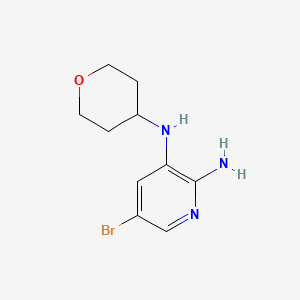
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

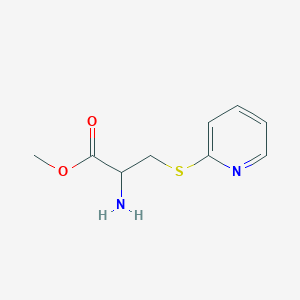
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)

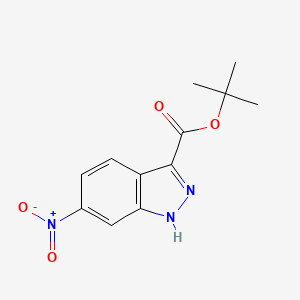
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
